2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol
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Overview
Description
2-[Bis(2-chloroethyl)amino]ethanol and 2,4,6-trinitrophenol are two distinct compounds with significant applications in various fields 2-[Bis(2-chloroethyl)amino]ethanol is a chemical compound known for its use in organic synthesis and as an intermediate in the production of other chemicals
Preparation Methods
2-[Bis(2-chloroethyl)amino]ethanol
The synthesis of 2-[Bis(2-chloroethyl)amino]ethanol typically involves the reaction of bis(2-chloroethyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous nitration processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[Bis(2-chloroethyl)amino]ethanol
2-[Bis(2-chloroethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes several types of reactions:
Reduction: It can be reduced to form amino derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the nitro groups are replaced by other electrophiles.
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]ethanol
2-[Bis(2-chloroethyl)amino]ethanol is used in scientific research for:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Chemical Analysis: It is used as a reagent in analytical chemistry.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: It is a key component in the manufacture of explosives.
Dyes: It is used in the production of dyes and pigments.
Analytical Chemistry: It is used as a reagent for detecting metals and other substances.
Mechanism of Action
2-[Bis(2-chloroethyl)amino]ethanol
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethanol involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of normal cellular functions. This property makes it useful in the development of chemotherapeutic agents .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its ability to undergo redox reactions. It can donate or accept electrons, making it useful in various chemical and analytical applications. Its ability to form complexes with metals also plays a role in its mechanism of action .
Comparison with Similar Compounds
2-[Bis(2-chloroethyl)amino]ethanol
Similar compounds include:
Bis(2-chloroethyl)amine: Used in the synthesis of other chemicals and as an intermediate in organic synthesis.
Bis(2-chloroethyl)ether: Used as a solvent and in the production of other chemicals.
Tris(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and other organic compounds.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Used as a pesticide and in the synthesis of dyes.
4-Nitrophenol: Used in the production of pharmaceuticals and as a reagent in chemical analysis.
2,4,6-Trinitrotoluene (TNT): Used as an explosive and in the manufacture of other chemicals.
Properties
CAS No. |
79395-70-3 |
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Molecular Formula |
C12H16Cl2N4O8 |
Molecular Weight |
415.18 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H13Cl2NO.C6H3N3O7/c7-1-3-9(4-2-8)5-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-6H2;1-2,10H |
InChI Key |
DXSSCRPKNCNUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCCl)CCCl |
Origin of Product |
United States |
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